Methyl 2-methoxy-4-(methylsulfonyl)benzoate
Overview
Description
Methyl 2-methoxy-4-(methylsulfonyl)benzoate is an organic compound with the molecular formula C10H12O5S It is a derivative of benzoic acid and contains both methoxy and methylsulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methoxy-4-(methylsulfonyl)benzoate can be achieved through several methods. One common approach involves the reaction of 2-methoxybenzoic acid with methylsulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions and yields the desired product with good efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methoxy-4-(methylsulfonyl)benzoate undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler benzoate derivatives.
Substitution: The methoxy and methylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce simpler benzoate compounds .
Scientific Research Applications
Methyl 2-methoxy-4-(methylsulfonyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe for biological pathways.
Mechanism of Action
The mechanism of action of Methyl 2-methoxy-4-(methylsulfonyl)benzoate involves its interaction with specific molecular targets. The methoxy and methylsulfonyl groups can participate in various chemical interactions, such as hydrogen bonding or hydrophobic interactions, which can influence the compound’s activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-methoxy-5-(methylsulfonyl)benzoate
- Methyl 5-(ethylsulfonyl)-2-methoxybenzoate
- Methyl 4-methoxy-2-(2-methoxy-2-oxoethoxy)benzoate
- Methyl 2-[(methylsulfonyl)amino]benzoate
Uniqueness
Methyl 2-methoxy-4-(methylsulfonyl)benzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research applications, as it can provide insights into the effects of different functional group arrangements on chemical and biological activity .
Properties
IUPAC Name |
methyl 2-methoxy-4-methylsulfonylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5S/c1-14-9-6-7(16(3,12)13)4-5-8(9)10(11)15-2/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUVNEKHUQHJMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)C)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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